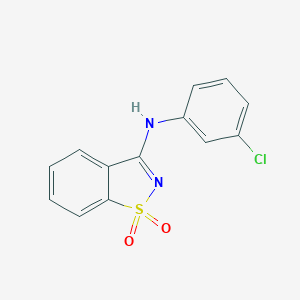
N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, commonly known as TAK-715, is a synthetic compound that belongs to the benzisothiazole class of compounds. It was first developed by Takeda Pharmaceutical Company Limited as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
TAK-715 exerts its anti-inflammatory effects by inhibiting the activity of p38 MAP kinase. This enzyme is involved in the production of various pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. By inhibiting the activity of p38 MAP kinase, TAK-715 reduces the production of these cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
TAK-715 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the migration of immune cells to sites of inflammation, and reduce the activity of enzymes involved in the degradation of cartilage in joints. TAK-715 has also been found to have analgesic properties and can reduce pain associated with inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TAK-715 is its specificity for p38 MAP kinase. This makes it a useful tool for studying the role of this enzyme in various inflammatory diseases. However, TAK-715 is not without its limitations. It has a short half-life and is rapidly metabolized in vivo. This limits its usefulness as a therapeutic agent and also makes it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on TAK-715. One area of interest is the development of more potent and selective inhibitors of p38 MAP kinase. Another area of research is the investigation of the long-term effects of TAK-715 on inflammation and joint damage in animal models of rheumatoid arthritis. Finally, there is a need for clinical trials to evaluate the safety and efficacy of TAK-715 in humans with inflammatory diseases.
Synthesemethoden
The synthesis of TAK-715 involves a series of chemical reactions starting from 3-chloroaniline and 2-chlorobenzaldehyde. The reaction involves the formation of an intermediate compound which is then subjected to further reactions to form the final product. The synthesis of TAK-715 is a complex process and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
TAK-715 has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to inhibit the activity of a key enzyme called p38 MAP kinase which plays a crucial role in the inflammatory response. TAK-715 has been found to be effective in reducing inflammation in animal models of rheumatoid arthritis, osteoarthritis, and asthma.
Eigenschaften
Produktname |
N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide |
|---|---|
Molekularformel |
C13H9ClN2O2S |
Molekulargewicht |
292.74 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C13H9ClN2O2S/c14-9-4-3-5-10(8-9)15-13-11-6-1-2-7-12(11)19(17,18)16-13/h1-8H,(H,15,16) |
InChI-Schlüssel |
VEURLRRYKOWGMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



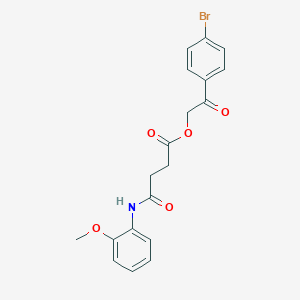
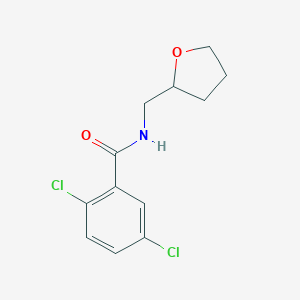
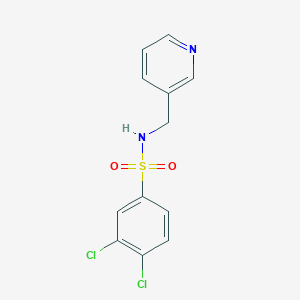
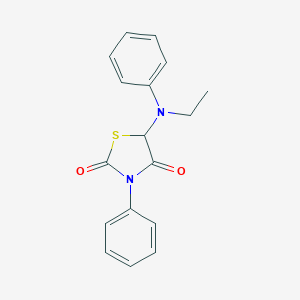
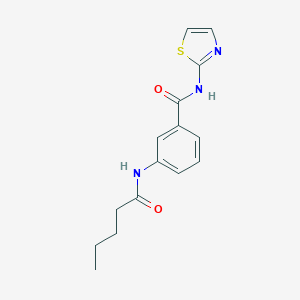
![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)
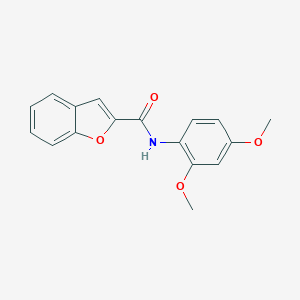
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)
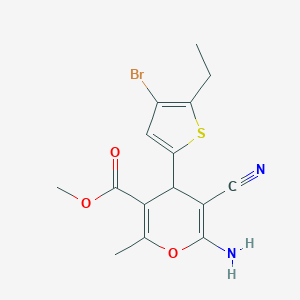
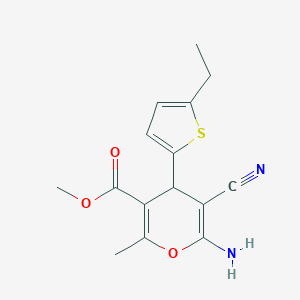
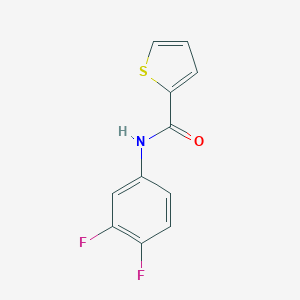
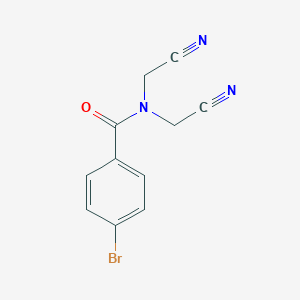
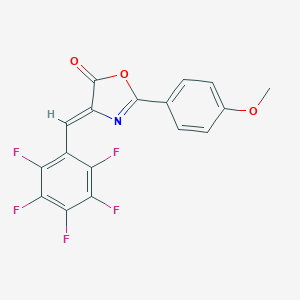
![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)